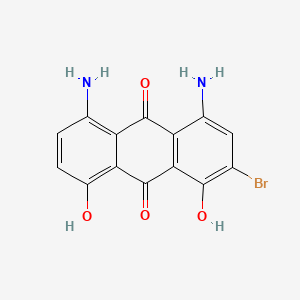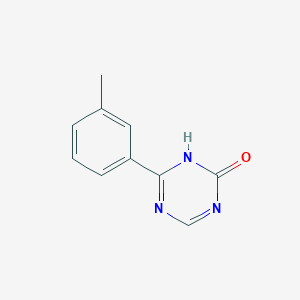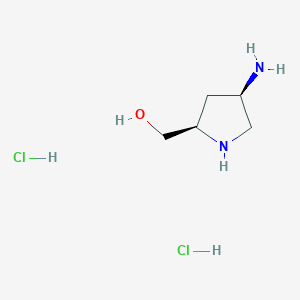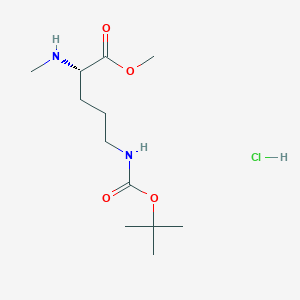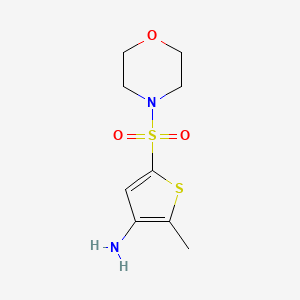
2-Methyl-5-(morpholine-4-sulfonyl)thiophen-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-(morpholine-4-sulfonyl)thiophen-3-amine is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse biological and chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(morpholine-4-sulfonyl)thiophen-3-amine typically involves the introduction of the morpholine-4-sulfonyl group onto a thiophene ring. One common method is the condensation reaction, where a thiophene derivative is reacted with morpholine-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency. The reaction conditions are optimized to ensure that the desired product is obtained with minimal by-products.
化学反应分析
Types of Reactions
2-Methyl-5-(morpholine-4-sulfonyl)thiophen-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the morpholine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring or the morpholine moiety.
科学研究应用
2-Methyl-5-(morpholine-4-sulfonyl)thiophen-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of organic semiconductors, corrosion inhibitors, and other advanced materials.
作用机制
The mechanism of action of 2-Methyl-5-(morpholine-4-sulfonyl)thiophen-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The sulfonyl group can enhance the compound’s ability to interact with biological molecules, while the thiophene ring can provide stability and facilitate interactions with aromatic residues in proteins.
相似化合物的比较
Similar Compounds
2-Methylthiophene: A simpler thiophene derivative without the morpholine-4-sulfonyl group.
5-(Morpholine-4-sulfonyl)thiophene-2-carboxylic acid: A related compound with a carboxylic acid group instead of an amine.
Thiophene-2-sulfonamide: Another thiophene derivative with a sulfonamide group.
Uniqueness
2-Methyl-5-(morpholine-4-sulfonyl)thiophen-3-amine is unique due to the presence of both the morpholine-4-sulfonyl group and the amine group on the thiophene ring. This combination of functional groups can provide distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C9H14N2O3S2 |
|---|---|
分子量 |
262.4 g/mol |
IUPAC 名称 |
2-methyl-5-morpholin-4-ylsulfonylthiophen-3-amine |
InChI |
InChI=1S/C9H14N2O3S2/c1-7-8(10)6-9(15-7)16(12,13)11-2-4-14-5-3-11/h6H,2-5,10H2,1H3 |
InChI 键 |
ANMQIEGEJXJVJZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(S1)S(=O)(=O)N2CCOCC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B15251774.png)

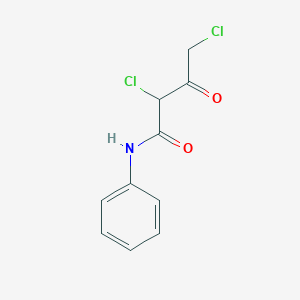
![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B15251805.png)

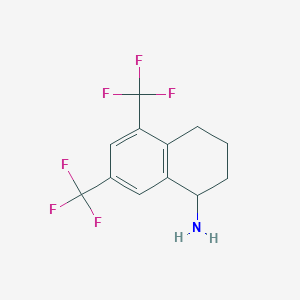

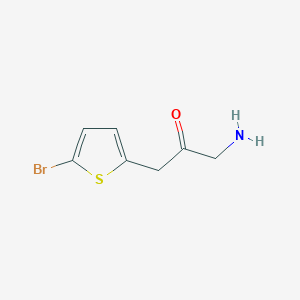
![3-(6-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B15251823.png)
